ベクロメタゾン

概要

科学的研究の応用

Beclomethasone has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in the study of corticosteroid synthesis and reactions.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Widely used in the treatment of asthma, allergic rhinitis, and skin disorders. .

Industry: Utilized in the formulation of pharmaceutical products, including inhalers, nasal sprays, and topical creams

作用機序

ベクロメタゾンは、標的細胞の細胞質中のグルココルチコイド受容体に結合することでその効果を発揮します。結合すると、受容体-リガンド複合体は核に移行し、そこで特定のDNA配列と相互作用して遺伝子発現を調節します。 これにより、炎症性サイトカインの産生が阻害され、炎症細胞の活性が抑制されます .

類似の化合物:

フルチカゾン: 喘息とアレルギー性鼻炎に使用される別の吸入コルチコステロイド。

ブデソニド: 喘息、アレルギー性鼻炎、炎症性腸疾患に使用されます。

モメタゾン: 喘息、アレルギー性鼻炎、皮膚疾患に使用されます

比較:

効力: ベクロメタゾンは、フルチカゾンよりも効力が弱く、ブデソニドよりも効力が強いとされています。

副作用: ベクロメタゾンは、局所作用のために、全身性コルチコステロイドと比較して、全身的な副作用が少なくありません。

作用持続時間: ベクロメタゾンは、鼻腔内投与した場合、以前のコルチコステロイドと比較して、作用持続時間が長くなっています

ベクロメタゾンは、局所作用と全身的な副作用の低減などのユニークな特性により、さまざまな炎症性疾患の治療に役立つ化合物です。

生化学分析

Biochemical Properties

Beclomethasone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the glucocorticoid receptor, a type of nuclear receptor that regulates gene expression. Upon binding, beclomethasone induces a conformational change in the receptor, allowing it to translocate to the nucleus and bind to glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes involved in inflammatory and immune responses .

Cellular Effects

Beclomethasone exerts significant effects on various types of cells and cellular processes. In immune cells, such as macrophages and lymphocytes, beclomethasone inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It also suppresses the activation and proliferation of T cells, which are critical in the immune response. In epithelial cells, beclomethasone enhances the expression of anti-inflammatory proteins and reduces the expression of adhesion molecules, leading to decreased leukocyte infiltration and inflammation .

Molecular Mechanism

The molecular mechanism of beclomethasone involves its binding to the glucocorticoid receptor, which then dimerizes and translocates to the nucleus. In the nucleus, the receptor complex binds to glucocorticoid response elements on DNA, leading to the transcriptional activation or repression of target genes. This results in the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory genes, such as those encoding cytokines and adhesion molecules. Additionally, beclomethasone inhibits the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beclomethasone can vary over time. Beclomethasone is known for its rapid onset of action, with significant anti-inflammatory effects observed within hours of administration. Its stability and degradation can influence its long-term effects. Beclomethasone dipropionate is rapidly hydrolyzed to its active form, beclomethasone-17-monopropionate, which has a longer half-life and sustained activity. Long-term studies have shown that beclomethasone can maintain its anti-inflammatory effects over extended periods, although chronic use may lead to potential side effects, such as adrenal suppression .

Dosage Effects in Animal Models

The effects of beclomethasone vary with different dosages in animal models. At low doses, beclomethasone effectively reduces inflammation and improves symptoms in models of asthma and allergic rhinitis. At higher doses, beclomethasone can cause adverse effects, such as immunosuppression, increased susceptibility to infections, and potential toxicity. Threshold effects have been observed, where the therapeutic benefits plateau at certain dosages, and further increases in dosage do not result in additional improvements .

Metabolic Pathways

Beclomethasone is involved in several metabolic pathways, primarily through its conversion to active metabolites. Beclomethasone dipropionate is rapidly hydrolyzed to beclomethasone-17-monopropionate by esterases in the lungs and liver. This active metabolite is further metabolized to inactive compounds, such as beclomethasone, which are excreted in the urine and feces. The metabolic pathways of beclomethasone involve interactions with enzymes, such as cytochrome P450, which play a role in its biotransformation and elimination .

Transport and Distribution

Beclomethasone is transported and distributed within cells and tissues through various mechanisms. After administration, beclomethasone dipropionate is absorbed into the bloodstream and transported to target tissues, such as the lungs and nasal mucosa. It is then taken up by cells through passive diffusion and active transport mechanisms. Within cells, beclomethasone is distributed to the cytoplasm, where it binds to the glucocorticoid receptor. The receptor-ligand complex then translocates to the nucleus to exert its effects on gene expression .

Subcellular Localization

The subcellular localization of beclomethasone is primarily in the cytoplasm and nucleus. Upon entering the cell, beclomethasone binds to the glucocorticoid receptor in the cytoplasm, forming a receptor-ligand complex. This complex undergoes conformational changes and translocates to the nucleus, where it binds to specific DNA sequences to regulate gene expression. The activity and function of beclomethasone are influenced by its localization within these subcellular compartments, as well as by post-translational modifications that affect its stability and interactions with other biomolecules .

準備方法

合成経路と反応条件: ベクロメタゾンジプロピオネートは、ベクロメタゾンをプロピオン酸でエステル化することによって、複数の段階を含むプロセスを通じて合成されます。反応は通常、テトラヒドロフランなどの有機溶媒中で、p-トルエンスルホン酸などの触媒を使用して行われます。 反応は、窒素保護下、約20°Cの制御された温度で約2時間行われます .

工業生産方法: 工業環境では、ベクロメタゾンジプロピオネートは、高性能液体クロマトグラフィー(HPLC)を使用して製造され、化合物の純度と安定性を確保します。 このプロセスには、経口液体の調製と、さまざまな保管条件下でのその安定性の評価が含まれます .

化学反応の分析

反応の種類: ベクロメタゾンは、以下を含むさまざまな種類の化学反応を起こします。

酸化: ベクロメタゾンは、酸化されてさまざまな代謝物を生成できます。

還元: 還元反応により、ベクロメタゾンは活性型であるベクロメタゾン17-モノプロピオネートに変換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物:

This compound17-モノプロピオネート: 還元によって生成される活性代謝物。

さまざまな酸化代謝物: 酸化反応によって生成されます

4. 科学研究アプリケーション

ベクロメタゾンは、以下を含む幅広い科学研究アプリケーションを持っています。

類似化合物との比較

Fluticasone: Another inhaled corticosteroid used for asthma and allergic rhinitis.

Budesonide: Used for asthma, allergic rhinitis, and inflammatory bowel disease.

Mometasone: Used for asthma, allergic rhinitis, and skin disorders

Comparison:

Potency: Beclomethasone is considered less potent than fluticasone but more potent than budesonide.

Side Effects: Beclomethasone has fewer systemic side effects compared to systemic corticosteroids due to its localized action.

Duration of Action: Beclomethasone has a longer duration of action when administered intranasally compared to earlier corticosteroids

Beclomethasone’s unique properties, such as its localized action and reduced systemic side effects, make it a valuable compound in the treatment of various inflammatory conditions.

生物活性

Beclomethasone, specifically in its dipropionate form (BDP), is a synthetic corticosteroid widely used for its potent anti-inflammatory properties. It is primarily administered through inhalation for the management of asthma and other respiratory conditions, as well as for allergic rhinitis. This article delves into the biological activity of beclomethasone, exploring its pharmacokinetics, clinical efficacy, and relevant case studies.

Pharmacokinetics

Absorption and Metabolism

Beclomethasone dipropionate undergoes rapid hydrolysis after administration to form its active metabolite, beclomethasone-17-monopropionate (17-BMP), which is responsible for most of its pharmacological effects. Approximately 95% of BDP is converted to 17-BMP in the lungs during presystemic metabolism .

Pharmacokinetic Parameters

| Parameter | Beclomethasone Dipropionate | Beclomethasone-17-Monopropionate |

|---|---|---|

| Cmax (pg/mL) | 35356 | 2633 |

| AUC (pg·h/mL) | 6660 | 6185 |

| Volume of Distribution | 20 L | 424 L |

| Protein Binding | 94-96% | - |

The bioavailability of beclomethasone varies significantly depending on the route of administration. For instance, intranasal administration showed a total bioavailability of approximately 41% compared to 44% via oral routes .

Clinical Efficacy

Beclomethasone has been extensively studied for its efficacy in treating asthma and allergic conditions. A randomized controlled trial demonstrated that high-dose inhaled beclomethasone significantly improved cough resolution in patients with chronic cough not associated with atopy .

Case Study: Treatment of Asthma

In a comparative study involving adults with persistent asthma, beclomethasone dipropionate was found to be at least as effective as triamcinolone acetonide, with statistically significant improvements in forced expiratory volume (FEV1) and asthma symptom scores .

Recent Research Findings

- COVID-19 Treatment : A recent double-blind trial evaluated the use of inhaled beclomethasone in patients with mild to moderate COVID-19. The study found no significant reduction in disease progression compared to placebo, highlighting the need for further research into corticosteroid use in viral infections .

- Chronic Cough Management : Another study indicated that high-dose inhaled beclomethasone could provide relief from chronic cough symptoms, suggesting its potential utility beyond traditional asthma management .

特性

CAS番号 |

4419-39-0 |

|---|---|

分子式 |

C22H29ClO5 |

分子量 |

408.9 g/mol |

IUPAC名 |

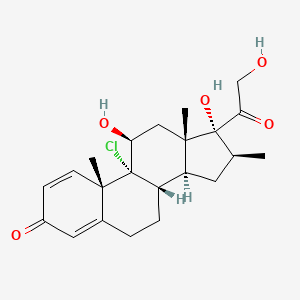

(9R,10S,11S,13S,16S,17R)-9-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15?,16?,17-,19-,20-,21-,22-/m0/s1 |

InChIキー |

NBMKJKDGKREAPL-REKGUKDCSA-N |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C |

異性体SMILES |

C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Cl)C |

正規SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C |

外観 |

Solid powder |

Key on ui other cas no. |

4419-39-0 |

ピクトグラム |

Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Aerobec AeroBec Forte Aldecin Apo-Beclomethasone Ascocortonyl Asmabec Clickhaler Beclamet Beclazone Beclazone Easy Breathe Beclo Asma Beclo AZU Beclocort Becloforte Beclomet Beclometasone Beclomethasone Beclomethasone Dipropionate Beclorhinol Becloturmant Beclovent becodisk Becodisks Beconase Beconase AQ Becotide Bemedrex Easyhaler Bronchocort Dipropionate, Beclomethasone Ecobec Filair Filair Forte Junik Nasobec Aqueous Prolair Propaderm Qvar Respocort Sanasthmax Sanasthmyl Vancenase Vanceril Ventolair Viarin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。